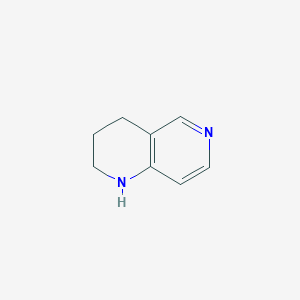

1,2,3,4-Tetrahydro-1,6-naphthyridine

説明

Historical Development and Discovery of 1,6-Naphthyridine Scaffold

The 1,6-naphthyridine scaffold represents one of six possible isomeric forms of diazanaphthalenes, distinguished by having nitrogen atoms positioned at the 1- and 6-positions of the bicyclic aromatic system. The fundamental naphthyridine structure emerged from early heterocyclic chemistry investigations, where researchers recognized the potential of incorporating nitrogen atoms into naphthalene-like frameworks to create biologically active compounds. Naphthyridines, also known as diazanaphthalenes, constitute a group of heterocyclic compounds that include six isomeric bicyclic systems containing two pyridine rings.

The historical development of 1,6-naphthyridine synthesis initially relied on modifications of the Skraup reaction, where quinoline derivatives with nitrogen atoms in the 1-position are typically synthesized using aminopyridines and glycerol derivatives heated in the presence of oxidizing agents and sulfuric acid. However, early attempts to synthesize 1,6-naphthyridine from 4-aminopyridine using traditional Skraup conditions were unsuccessful, necessitating significant refinements to achieve modest yields. One successful modification employed 4-aminopyridine-N-oxide as the starting material, producing 1,6-naphthyridine-N-oxide that was subsequently reduced to the free base.

The progression from fully aromatic 1,6-naphthyridines to partially saturated derivatives like 1,2,3,4-tetrahydro-1,6-naphthyridine emerged from medicinal chemistry research seeking to modulate the electronic and steric properties of the parent scaffold. The reduction of specific positions within the bicyclic framework provided chemists with tools to fine-tune biological activity while maintaining essential structural features for target recognition.

Significance of Tetrahydro-1,6-naphthyridine in Heterocyclic Chemistry

The this compound structure occupies a distinctive position within heterocyclic chemistry due to its unique combination of saturated and aromatic character. With the molecular formula C₈H₁₀N₂ and molecular weight of 134.18 grams per mole, this compound maintains the essential nitrogen-containing framework while introducing conformational flexibility through the saturated ring system.

The significance of this particular tetrahydro derivative lies in its ability to serve as both a synthetic intermediate and a final target molecule. The retention of aromaticity in the pyridine ring containing the 6-position nitrogen preserves electronic properties essential for biological activity, while the saturated 1,2,3,4-positions provide increased three-dimensional character and reduced planarity compared to the fully aromatic parent compound.

From a synthetic perspective, this compound presents unique challenges and opportunities. The compound can be accessed through multiple synthetic pathways, including direct reduction of the corresponding aromatic naphthyridine or through de novo construction methods that build the bicyclic framework with the appropriate saturation pattern. The presence of both saturated and aromatic nitrogen centers creates distinct reactivity profiles, allowing for selective functionalization at different positions.

The compound's structural features make it particularly valuable as a privileged scaffold in medicinal chemistry. Privileged structures are heterocyclic compounds that appear frequently in drugs developed throughout medicinal chemistry history, and naphthyridines have demonstrated this characteristic across multiple therapeutic areas. The partial saturation in this compound provides additional vectors for introducing substituents that can enhance selectivity, potency, or pharmacokinetic properties.

Research Evolution and Contemporary Scientific Interest

Contemporary research interest in this compound has evolved significantly from early synthetic studies to sophisticated structure-activity relationship investigations and advanced synthetic methodologies. The compound has attracted attention across multiple research domains, including pharmaceutical development, materials science, and synthetic methodology development.

Recent synthetic advances have focused on developing efficient, scalable methods for constructing the tetrahydro-1,6-naphthyridine framework. Literature procedures describing the synthesis of this compound derivatives have historically been scarce and often of limited utility for procuring target compounds. However, contemporary approaches have addressed these limitations through innovative cyclization strategies and improved reaction conditions.

The research evolution has been marked by increasing sophistication in understanding structure-activity relationships for tetrahydro-naphthyridine derivatives. Modern computational methods and crystallographic studies have provided detailed insights into the conformational preferences and binding modes of these compounds with biological targets. This knowledge has informed rational drug design efforts and enabled more targeted synthetic campaigns.

Current research demonstrates growing interest in the unique properties conferred by the specific 1,2,3,4-reduction pattern. Unlike other tetrahydro-naphthyridine isomers such as 5,6,7,8-tetrahydro-1,6-naphthyridine, the 1,2,3,4-tetrahydro variant offers distinct electronic and steric properties that have proven valuable in medicinal chemistry applications.

Current Research Landscape and Applications Overview

The contemporary research landscape for this compound encompasses diverse applications spanning pharmaceutical development, biochemical research, and synthetic methodology advancement. Current investigations focus on leveraging the compound's unique structural features to address challenges in drug discovery and chemical synthesis.

In pharmaceutical development, this compound serves as a key building block in the synthesis of various pharmaceuticals, particularly in developing anti-cancer and anti-inflammatory drugs. The compound's ability to interact with multiple biological targets has made it attractive for researchers seeking versatile scaffolds that can be modified to achieve selectivity for specific therapeutic targets.

Biochemical research applications include studies of enzyme inhibition and receptor interactions, where the compound provides insights into biological pathways and potential therapeutic targets. The partially saturated nature of the scaffold allows for fine-tuning of binding affinity and selectivity through strategic substitution patterns.

Current synthetic research emphasizes developing efficient, environmentally friendly methods for accessing this compound derivatives. These efforts include exploring novel cyclization reactions, asymmetric synthesis approaches, and scalable processes suitable for pharmaceutical manufacturing. The compound has been incorporated into polymer formulations, contributing to the development of advanced materials with improved thermal and mechanical properties.

| Research Application | Key Features | Current Status |

|---|---|---|

| Pharmaceutical Development | Anti-cancer and anti-inflammatory drug synthesis | Active research with multiple lead compounds |

| Biochemical Studies | Enzyme inhibition and receptor interaction studies | Established research tool with growing applications |

| Synthetic Methodology | Novel cyclization and asymmetric synthesis approaches | Rapid development of new methods |

| Materials Science | Polymer formulations and advanced materials | Emerging applications with promising results |

| Analytical Chemistry | Development of analytical methods for complex mixtures | Specialized applications in quality control |

特性

IUPAC Name |

1,2,3,4-tetrahydro-1,6-naphthyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2/c1-2-7-6-9-5-3-8(7)10-4-1/h3,5-6,10H,1-2,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARCSZHIPWBDSGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CN=C2)NC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20475913 | |

| Record name | 1,2,3,4-TETRAHYDRO-1,6-NAPHTHYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20475913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13623-84-2 | |

| Record name | 1,2,3,4-Tetrahydro-1,6-naphthyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13623-84-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,3,4-TETRAHYDRO-1,6-NAPHTHYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20475913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Reaction Mechanism and Optimization

The process begins with condensation of aldehydes and ketones to form chalcone analogues, which undergo nucleophilic attack by isocyanides. The isocyanide acts as a transient reductant, facilitating hydride transfer to the α,β-unsaturated system while concurrently generating an imine intermediate. Cyclization is driven by the aqueous environment, which promotes proton transfer and ring closure. Key advantages include:

-

Solvent Sustainability : Water serves as the reaction medium, eliminating need for organic solvents.

-

Broad Substrate Scope : Electron-deficient and electron-rich aryl aldehydes (e.g., 4-nitrobenzaldehyde, 4-methoxybenzaldehyde) are tolerated, yielding THN-1,6 derivatives with substituents at C5, C7, and C8 positions.

-

Avoidance of Metal Catalysts : Unlike hydrogenation-dependent routes, this method avoids palladium or platinum catalysts, reducing costs and purification steps.

Yields typically range from 55–78%, with optimal performance at 80°C over 12 hours. However, sterically hindered substrates (e.g., 2,6-dimethylbenzaldehyde) show reduced efficiency (<40%), likely due to slowed imine formation.

Cyclization Strategies Using Ammonia-Mediated Reactions

A novel approach leveraging ammonia-mediated cyclization was developed for asymmetric THN-1,6 synthesis, enabling access to enantiomerically pure scaffolds. This method features a Heck-type vinylation of chloropyridines using ethylene gas, followed by hydroamination/cyclization under basic conditions.

Key Steps and Challenges

-

Vinylation of Chloropyridines : Ethylene gas reacts with 2-chloro-6-methoxypyridine-3-carbonyl chloride in the presence of a palladium catalyst, forming 2-vinyl-3-acylpyridine intermediates. This atom-economical step achieves >90% conversion at 95°C under nitrogen.

-

Hydroamination/Cyclization : Treatment of the vinylated intermediate with ammonia in methanol induces ring closure to dihydronaphthyridine, which is subsequently hydrogenated using ruthenium-catalyzed transfer hydrogenation (Fig. 2).

Critical Considerations :

-

Oxidation Sensitivity : The dihydronaphthyridine intermediate is prone to aerial oxidation, necessitating inert atmosphere handling.

-

Byproduct Management : Aromatized byproducts (e.g., 1,6-naphthyridine) form in ≤15% yield but are removed via aqueous workup.

This sequence achieves 68% overall yield for enantiopure THN-1,6 derivatives (er >99:1) and is chromatography-free, making it suitable for kilogram-scale production.

Automated Continuous Flow Synthesis with Photoredox Catalysis

Modern advancements in flow chemistry have enabled the automated synthesis of spirocyclic THN-1,6 derivatives via photoredox-catalyzed hydroaminoalkylation (HAA). This modular platform combines radical chemistry with telescoped purification, addressing scalability challenges in traditional batch processes.

Protocol Overview

-

Radical Generation : Halogenated vinylpyridines (e.g., 4-chloro-3-vinylpyridine) undergo HAA with primary amines under blue LED irradiation, forming α-aminoalkyl radicals.

-

Intramolecular SNAr Cyclization : The radical intermediates undergo nucleophilic aromatic substitution (SNAr) at elevated temperatures (220°C), forming the THN-1,6 core (Table 1).

Table 1. Yields and Conditions for Flow-Based THN-1,6 Synthesis

| Substrate | Amine | Residence Time (min) | Yield (%) |

|---|---|---|---|

| 4-Chloro-3-vinylpyridine | Cyclohexylmethylamine | 30 | 64 |

| 4-Chloro-3-vinylpyridine | Benzylamine | 45 | 58 |

| 4-Fluoro-3-vinylpyridine | Phenethylamine | 25 | 72 |

This method achieves 46–72% yields with excellent functional group tolerance, including ethers, esters, and halides. The continuous flow setup minimizes intermediate isolation, reducing processing time by 60% compared to batch methods.

Nucleophilic Substitution and Acidic Cyclization Approaches

Traditional routes to THN-1,6 rely on nucleophilic displacement of methoxy groups followed by acidic cyclization. For example, 5-cyano-3,4-dihydro-6-methoxy-2(1H)-pyridones react with malononitrile or cyanoacetamide to form dinitrile intermediates, which cyclize in HCl/dioxane to yield 8-cyano-THN-1,6 derivatives.

Reaction Dynamics

-

Substitution Step : Methoxy displacement proceeds via SN2 mechanism at 60°C, achieving >85% conversion.

-

Cyclization : Acidic conditions (conc. HCl, 80°C) promote intramolecular attack of the nitrile nitrogen on the carbonyl carbon, forming the fused tetrahydropyridine ring.

Limitations :

-

Regiochemical Constraints : Electron-withdrawing groups (e.g., cyano) at C8 direct cyclization exclusively to the 1,6-regioisomer, but substrates lacking such groups exhibit competing pathways.

-

Byproduct Formation : Over-cyclization products (e.g., decahydronaphthyridines) arise in 10–15% yield, necessitating recrystallization.

Comparative Analysis of Methodologies

Table 2. Method Comparison for THN-1,6 Synthesis

化学反応の分析

Types of Reactions: 1,2,3,4-Tetrahydro-1,6-naphthyridine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form aromatic naphthyridines under high-temperature conditions.

Reduction: Reduction reactions can modify the functional groups attached to the naphthyridine core.

Common Reagents and Conditions:

Oxidation: High temperatures and oxidizing agents such as peracids.

Reduction: Reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: Reagents such as halogens, alkylating agents, and nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aromatic naphthyridines, while substitution reactions can introduce various functional groups onto the naphthyridine core .

科学的研究の応用

Pharmacological Applications

-

CNS Depressant Activity

Research indicates that derivatives of 1,2,3,4-tetrahydro-1,6-naphthyridine exhibit central nervous system (CNS) depressant properties. These compounds have been shown to produce calming effects in animal models, making them potential candidates for the development of anxiolytic or sedative medications. A notable patent describes their efficacy in pharmacological tests aimed at CNS depression . -

Antimicrobial and Antiparasitic Properties

Certain derivatives of this compound have demonstrated significant antimicrobial activity. For instance, two specific derivatives were tested against Entamoeba histolytica, showing promising antiamebic effects. This suggests potential applications in treating parasitic infections . Additionally, other studies have indicated that naphthyridine compounds can serve as effective agents against various bacterial strains . -

Cancer Treatment

The naphthyridine framework has been explored for its potential in oncology. Compounds derived from this compound have been investigated for their ability to inhibit specific kinases involved in cancer progression. For example, related naphthyridinones have shown effectiveness against gastrointestinal stromal tumors (GIST) resistant to conventional therapies .

Synthetic Methodologies

-

Library Development

The chemistry of 1,2,3,4-tetrahydro-1,naphthyridines is also significant for library synthesis in drug discovery. Researchers have explored various reactions involving these compounds to create diverse chemical libraries. Techniques such as epoxide openings and N-arylations have been successfully employed to modify the naphthyridine structure and enhance its biological activity . -

Reactivity Studies

The reactivity of the nitrogen atom in the naphthyridine ring has been studied extensively. This nitrogen can act as a nucleophile in various reactions, allowing for the introduction of diverse substituents that can enhance the compound's pharmacological profile .

Case Studies and Examples

作用機序

The mechanism of action of 1,2,3,4-Tetrahydro-1,6-naphthyridine involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to inhibit certain enzymes and interfere with cellular processes essential for cancer cell survival . The exact molecular targets and pathways can vary depending on the specific biological activity being studied .

類似化合物との比較

Table 1: Structural and Functional Comparison of 1,6-THN and 1,8-THN

| Property | 1,6-THN | 1,8-THN |

|---|---|---|

| Synthetic Substrate | 4-Chloro-3-vinylpyridine | 3-Chloro-4-vinylpyridine |

| Key Pharmacological Role | PDE5 inhibition , HIV-1 integrase inhibition | Limited reported bioactivity |

Saturated Naphthyridines: 1,6-THN vs. Decahydro-1,6-Naphthyridine

Reduction of 1,6-naphthyridine with sodium/ethanol yields decahydro-1,6-naphthyridine, a fully saturated analogue. Critical differences include:

- Conformational Flexibility : Decahydro derivatives adopt chair-like conformations, enhancing membrane permeability but reducing aromatic π-stacking interactions critical for target binding .

- Synthetic Utility : Decahydro analogues are less favored in drug design due to reduced planarity, whereas 1,6-THN balances rigidity and solubility .

Functionalized Derivatives: Substituent Effects

Substituents on the 1,6-THN core drastically influence bioactivity:

- PDE5 Inhibition : Introduction of a benzyl group at position 4 (e.g., 1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridine) enhances PDE5 binding (IC₅₀ = 1.2 nM) by mimicking cGMP’s planar structure .

- Antiviral Activity : Trifluoromethyl groups at position 3 (e.g., 3-(trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine) improve HIV-1 inhibition (EC₅₀ = 8 nM) via hydrophobic interactions with integrase .

Table 2: Bioactivity of Selected 1,6-THN Derivatives

Comparison with Dihydronaphthyridinones

Dihydro-1,6-naphthyridin-5(6H)-ones (e.g., 2-chloro-7,8-dihydro-1,6-naphthyridin-5(6H)-one) lack full saturation, resulting in:

- Reactivity : The ketone group enables nucleophilic substitution (e.g., with alcohols or amines) but limits stability under acidic conditions .

- Bioactivity: Dihydronaphthyridinones show moderate kinase inhibition but are less potent than 1,6-THNs in CNS targets due to reduced blood-brain barrier penetration .

生物活性

1,2,3,4-Tetrahydro-1,6-naphthyridine is a bicyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Overview of Biological Activities

This compound exhibits a range of biological activities:

- Antimicrobial Activity : The compound has demonstrated efficacy against various bacterial strains and fungi. Its mechanism often involves disrupting microbial cell membranes or inhibiting essential metabolic processes.

- Anticancer Properties : Research indicates that this compound can induce apoptosis in cancer cells and inhibit tumor growth through various pathways, including modulation of signaling cascades associated with cell proliferation and survival.

- Anti-inflammatory Effects : It has been shown to reduce inflammation in animal models by inhibiting pro-inflammatory cytokines and mediators.

- Neuroprotective Effects : Some studies suggest that this compound may protect neuronal cells from oxidative stress and excitotoxicity, potentially offering therapeutic benefits in neurodegenerative diseases.

The biological effects of this compound are mediated through various biochemical pathways:

- Enzyme Inhibition : This compound can inhibit specific enzymes involved in cancer metabolism and inflammation. For instance, it has been noted to inhibit cyclooxygenase (COX) enzymes which play a crucial role in inflammatory responses.

- Receptor Modulation : It may interact with neurotransmitter receptors and ion channels, influencing neurotransmission and cellular excitability.

- Oxidative Stress Reduction : By acting as an antioxidant, it can scavenge free radicals and reduce oxidative damage in cells.

Anticancer Activity

A study published in Molecules evaluated the anticancer potential of this compound derivatives against several cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxic effects on breast and lung cancer cells. The mechanism was attributed to the induction of apoptosis via the intrinsic pathway involving caspase activation .

Antimicrobial Efficacy

Another investigation assessed the antimicrobial properties of this compound against resistant strains of Staphylococcus aureus and Escherichia coli. The compound showed promising results with minimal inhibitory concentrations (MICs) lower than those of conventional antibiotics .

Pharmacokinetics

Pharmacokinetic studies suggest that this compound possesses favorable absorption characteristics due to its lipophilicity. Its bioavailability is enhanced by its ability to cross biological membranes easily. However, further studies are needed to fully elucidate its metabolic pathways and excretion routes.

Comparative Analysis with Related Compounds

To understand the unique properties of this compound better, a comparison with structurally related compounds is insightful:

| Compound | Biological Activity | Key Differences |

|---|---|---|

| 1,5-Naphthyridine | Antimicrobial | Different substitution patterns affect activity. |

| 1,8-Naphthyridine | Antitumor | More selective for specific cancer types. |

| 1,2-Dihydro-1,6-naphthyridine | Neuroprotective | Exhibits different receptor interactions. |

Q & A

Q. What are the common synthetic routes for 1,2,3,4-tetrahydro-1,6-naphthyridine, and what challenges arise during its preparation?

- Methodological Answer : The compound can be synthesized via dehydrogenation of 1,6-naphthyridine using Pt/C at 225°C (10% yield) or partial hydrogenation of 1,6-naphthyridine with Pd/C in ethanol under H₂ (75% yield). Challenges include low yields in dehydrogenation and the formation of isomeric byproducts (e.g., 5,6,7,8-tetrahydro-1,6-naphthyridine) during hydrogenation. Reductive cyclization of intermediates like 4-(2-carboxyethyl)-3-nitropyridine 1-oxide has also been attempted but requires optimization due to discrepancies in melting points .

| Method | Catalyst/Conditions | Yield | Key Challenges |

|---|---|---|---|

| Dehydrogenation | Pt/C, 225°C | 10% | Low yield |

| Partial Hydrogenation | Pd/C, H₂, EtOH, 20°C | 75% | Isomer formation |

Q. How is the structure of this compound derivatives confirmed experimentally?

- Methodological Answer : X-ray crystallography is the gold standard for structural confirmation. For example, the structure of 7-amino-5-bromo-4-methyl-2-oxo–this compound-3-carbonitrile was validated via X-ray analysis . Mass spectrometry is used to study fragmentation patterns, particularly for halogenated derivatives (e.g., bromo-1,6-naphthyridines), aiding in distinguishing isomers .

Advanced Research Questions

Q. How do structure-activity relationship (SAR) studies optimize this compound derivatives for antiviral activity?

- Methodological Answer : SAR studies on 5,6,7,8-tetrahydro-1,6-naphthyridine derivatives targeting HIV-1 integrase identified the N-propyl phenyl group as critical for binding to the LEDGF allosteric site. Modifications to the core scaffold (e.g., substituents at positions 2 and 7) enhance antiviral potency by promoting integrase multimerization. Rat pharmacokinetic studies further guide optimization for bioavailability .

| Derivative | Substituent | Antiviral Activity (IC₅₀) | Rat PK (AUC, ng·h/mL) |

|---|---|---|---|

| Lead Compound A | N-Propyl phenyl | 5 nM | 1200 |

| Analog B | Ethyl group at position 2 | 20 nM | 800 |

Q. What strategies are employed to design this compound hybrids for multi-target Alzheimer’s therapy?

- Methodological Answer : Hybrids combining 1,2,3,4-tetrahydrobenzo[h][1,6]naphthyridine with 6-chlorotacrine moieties inhibit both acetylcholinesterase (AChE) and β-amyloid aggregation. Rational design involves linking the naphthyridine core to tacrine via a methylene bridge. In silico ADMET predictions (e.g., BBB permeability, hepatotoxicity) prioritize candidates with balanced pharmacokinetics .

| Hybrid | AChE IC₅₀ (nM) | Aβ42 Aggregation Inhibition (%) | BBB Permeability (Predicted) |

|---|---|---|---|

| 5a | 12 | 78 | High |

| 5b | 18 | 65 | Moderate |

Q. How is regioselectivity controlled during alkylation or functionalization of 1,6-naphthyridine derivatives?

- Methodological Answer : Regioselective alkylation at specific positions (e.g., 2-, 4-, or 7-) is achieved using transition-metal catalysis. For example, Pd-mediated Suzuki-Miyaura couplings on halogenated derivatives exploit electronic activation at the 2-, 4-, 5-, and 7-positions. Cobalt-catalyzed cross-coupling reactions further enable functionalization of inert positions .

Q. What methodologies address pharmacokinetic limitations of this compound derivatives in preclinical studies?

- Methodological Answer : Lead optimization involves introducing solubilizing groups (e.g., carboxylic acids) or reducing metabolic liability via fluorination. For instance, 2-(trifluoromethyl)-1,6-naphthyridine-3-carboxylic acid derivatives exhibit improved metabolic stability. Automated continuous flow synthesis enables rapid generation of analogs for iterative PK/PD testing .

Q. How can isomer formation during synthesis be minimized or characterized?

- Methodological Answer : Isomer formation (e.g., 1,6- vs. 1,8-naphthyridine derivatives) is controlled by adjusting reaction temperature and catalyst loading. Chromatographic separation (HPLC) and NMR-based NOE experiments differentiate isomers. For example, 1,6- and 1,8-regioisomers are distinguished via distinct NOE correlations between protons on adjacent rings .

Q. What advanced techniques enable functionalization of this compound for electronic or catalytic applications?

- Methodological Answer : Transition-metal-catalyzed C–H activation introduces aryl or trifluoromethyl groups at specific positions. For example, Knochel’s method uses regioselective metalation followed by cobalt-catalyzed cross-coupling to synthesize 2,6-diaryl-1,8-naphthyridines. Electrochemical studies assess redox properties for applications in organic electronics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。